REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Cl.[Cl:8][C:9]1[CH:14]=[C:13]([C:15]2[O:16][CH2:17][CH2:18][N:19]=2)[CH:12]=[C:11]([Cl:20])[C:10]=1[OH:21].C(=O)=O.Br[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][C:31]1[O:35][N:34]=[C:33]([CH3:36])[CH:32]=1>CN(C)C=O>[Cl:8][C:9]1[CH:14]=[C:13]([C:15]2[O:16][CH2:17][CH2:18][N:19]=2)[CH:12]=[C:11]([Cl:20])[C:10]=1[O:21][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][C:31]1[O:35][N:34]=[C:33]([CH3:36])[CH:32]=1 |f:0.1.2,3.4|
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Name
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|
Quantity
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172.5 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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1.35 L
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
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2,6-dichloro-4-(4,5-dihydro-2-oxazolyl)phenol hydrochloride
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Quantity
|
133.5 g
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Type
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reactant
|
Smiles
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Cl.ClC1=C(C(=CC(=C1)C=1OCCN1)Cl)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
C(=O)=O
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Name
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5-(5-bromopentyl)-3-methylisoxazole
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Quantity
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121.8 g
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Type
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reactant
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Smiles
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BrCCCCCC1=CC(=NO1)C
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
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After stirring for about 5 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated to 90°-95° C. for 1 hr
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
|
to cool to room temperature
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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The filter cake was rinsed with DMF
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under water vacuum to a viscous brown oil (260 gm)
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Type
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DISSOLUTION
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Details
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This residue was dissolved in 300 ml isopropyl acetate
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
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Type
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ADDITION
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Details
|
The crude product (220 gm oil) was diluted with 287 ml acetone (1.5 volumes based on theoretical yield)
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Type
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TEMPERATURE
|
Details
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was cooled
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Type
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STIRRING
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Details
|
stirred in a Dry Ice/acetone bath to -25° C
|
Type
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CUSTOM
|
Details
|
The product was collected
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Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OCCCCCC2=CC(=NO2)C)C(=CC(=C1)C=1OCCN1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |